molecular formula C11H19ClN2O3 B6271142 ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate CAS No. 1017091-61-0

ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate

Cat. No.: B6271142
CAS No.: 1017091-61-0
M. Wt: 262.7
InChI Key:
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Preparation Methods

The synthesis of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorinated propanamides under specific conditions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the chloropropanamido group: The piperidine derivative is then reacted with 2-chloropropanamide under controlled conditions to introduce the chloropropanamido group.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target of interest .

Comparison with Similar Compounds

Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate involves the reaction of 2-chloropropanoyl chloride with piperidine-1-carboxylic acid, followed by the addition of ethylamine to form the final product.", "Starting Materials": [ "2-chloropropanoyl chloride", "piperidine-1-carboxylic acid", "ethylamine" ], "Reaction": [ "Step 1: 2-chloropropanoyl chloride is added dropwise to a solution of piperidine-1-carboxylic acid in dry dichloromethane at 0°C to 5°C under nitrogen atmosphere.", "Step 2: The reaction mixture is stirred for 2 hours at room temperature.", "Step 3: Ethylamine is added dropwise to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 4: The reaction mixture is then washed with water and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to obtain ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate as a white solid." ] }

CAS No.

1017091-61-0

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.7

Purity

95

Origin of Product

United States

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